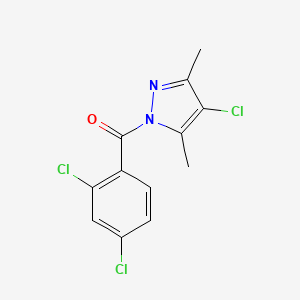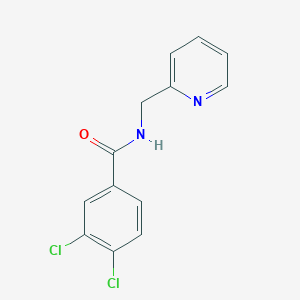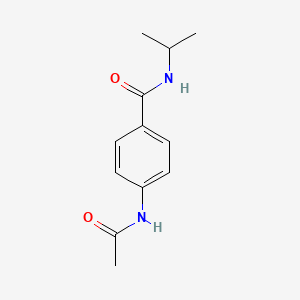
4-chloro-1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole, also known as pyrazole or pyrazole-3,5-dimethyl-4-chlorobenzoyl-2,4-dichlorophenyl is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a complex process and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-chloro-1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole involves the inhibition of the activity of COX-2 and 5-LOX enzymes. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for the inflammatory response. Pyrazole inhibits the activity of COX-2, thereby reducing the production of prostaglandins and inflammation. Similarly, 5-LOX is an enzyme that is involved in the production of leukotrienes, which are also responsible for the inflammatory response. Pyrazole inhibits the activity of 5-LOX, thereby reducing the production of leukotrienes and inflammation.
Biochemical and Physiological Effects
Pyrazole has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. Pyrazole has also been found to have anti-tumor properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-chloro-1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to have neuroprotective properties and has been found to reduce neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrazole has several advantages for use in lab experiments. It is a potent inhibitor of COX-2 and 5-LOX enzymes, making it a valuable tool for studying the inflammatory response. Pyrazole is also stable under physiological conditions, making it suitable for use in cell culture and animal studies. However, 4-chloro-1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, 4-chloro-1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
Pyrazole has several potential future directions for research. One area of interest is the development of 4-chloro-1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole-based anti-inflammatory drugs. Pyrazole has shown promising results in animal models of arthritis and colitis, and further research is needed to determine its effectiveness in humans. Another area of interest is the development of 4-chloro-1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole-based anti-cancer drugs. Pyrazole has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer treatment. Additionally, 4-chloro-1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the effectiveness of 4-chloro-1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole in animal models of these diseases and its potential as a treatment for humans.
Conclusion
In conclusion, 4-chloro-1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is synthesized through a complex process and has been found to have various biochemical and physiological effects. Pyrazole has potential applications in the field of medicine, biochemistry, and pharmacology. Further research is needed to determine its effectiveness in humans and its potential as a treatment for various diseases.
Métodos De Síntesis
The synthesis of 4-chloro-1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole involves a multi-step process that requires expertise in organic chemistry. The process begins with the reaction of 2,4-dichlorobenzoyl chloride with 3,5-dimethyl-1H-4-chloro-1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole to form 4-chloro-1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-4-chloro-1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through various techniques such as column chromatography and recrystallization to obtain pure 4-chloro-1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole.
Aplicaciones Científicas De Investigación
Pyrazole has been extensively studied for its potential use in scientific research. It has been found to have various applications in the field of medicine, biochemistry, and pharmacology. Pyrazole has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. This property of 4-chloro-1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole makes it a potential candidate for the development of anti-inflammatory drugs.
Propiedades
IUPAC Name |
(4-chloro-3,5-dimethylpyrazol-1-yl)-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O/c1-6-11(15)7(2)17(16-6)12(18)9-4-3-8(13)5-10(9)14/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWVSMXYNVFDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=C(C=C(C=C2)Cl)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3,5-dimethylpyrazol-1-yl)-(2,4-dichlorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5511567.png)
![N'-(3-ethyl-2,4-dimethoxybenzylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5511574.png)
![2-methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol](/img/structure/B5511579.png)
![2-methyl-6-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B5511590.png)

![3-(2,3-dihydro-1H-indol-3-yl)-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B5511621.png)

![2-{[3-(4-chlorophenyl)-2-cyanoacryloyl]amino}benzamide](/img/structure/B5511638.png)
![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5511651.png)
![8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5511657.png)
![(1S*,5R*)-3-(5-methyl-1,3-benzoxazol-2-yl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5511667.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5511672.png)
![2,6-dimethoxy-4-{[4-(3-methylbutanoyl)-1-piperazinyl]methyl}phenol](/img/structure/B5511675.png)
